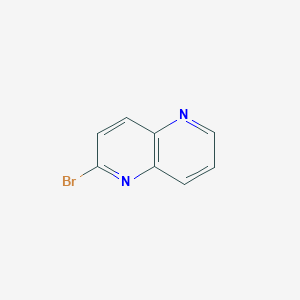

2-Bromo-1,5-naphthyridine

CAS No.: 51532-07-1

Cat. No.: VC2323109

Molecular Formula: C8H5BrN2

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51532-07-1 |

|---|---|

| Molecular Formula | C8H5BrN2 |

| Molecular Weight | 209.04 g/mol |

| IUPAC Name | 2-bromo-1,5-naphthyridine |

| Standard InChI | InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |

| Standard InChI Key | BKYZLQUIVDRXKW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)Br)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)N=C1 |

Introduction

Structural Characteristics of 2-Bromo-1,5-naphthyridine

2-Bromo-1,5-naphthyridine belongs to the broader class of 1,5-naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms at positions 1 and 5 in a naphthalene-like structure. The core structure consists of two fused six-membered rings with a bromine substituent specifically at the 2-position of the naphthyridine scaffold. This strategic positioning of the bromine atom significantly influences the compound's reactivity profile, particularly enabling subsequent functionalization through various transition metal-catalyzed cross-coupling reactions.

The 1,5-naphthyridine core is structurally significant due to its nitrogen atoms positioned at the 1,5-positions, distinguishing it from other naphthyridine isomers. This positioning creates a unique electronic distribution that affects the compound's chemical behavior, including its ability to participate in hydrogen bonding, coordinate with metals, and undergo electrophilic or nucleophilic substitutions .

Synthetic Methodologies for 2-Bromo-1,5-naphthyridine

Multiple synthetic routes have been established for the preparation of 2-bromo-1,5-naphthyridine, with the most common approaches described below:

Direct Bromination of 1,5-Naphthyridine

Direct bromination represents one of the fundamental approaches for introducing a bromine atom at the 2-position of the 1,5-naphthyridine scaffold. This method typically involves treating 1,5-naphthyridine with bromine in acetic acid, which provides access to the desired 2-bromo-1,5-naphthyridine . This approach yields valuable intermediates that can undergo further functionalization reactions, making it an essential technique in the synthesis of more complex naphthyridine derivatives .

From 2-Hydroxy-1,5-naphthyridine

An alternative synthetic pathway involves the conversion of 2-hydroxy-1,5-naphthyridine to the corresponding 2-bromo derivative. This transformation typically requires the conversion of the hydroxyl group to a better leaving group followed by nucleophilic displacement with a bromide source . This method provides a useful alternative when direct bromination presents selectivity challenges.

| Synthetic Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | Bromine in acetic acid | Straightforward procedure, moderate yields | Potential for multiple bromination, selectivity issues |

| From 2-Hydroxy-1,5-naphthyridine | Hydroxyl activation reagents, bromide source | Selective introduction of bromine | Multi-step process |

| Modified Skraup Reaction | m-NO₂PhSO₃Na (oxidant) | Better reproducibility than I₂ catalysis | Applied to 3-position, adaptation needed for 2-position |

Physical and Chemical Properties

The physical and chemical properties of 2-bromo-1,5-naphthyridine significantly influence its behavior in chemical reactions and its potential applications in various fields. Below is a compilation of its key characteristics:

Chemical Properties

The chemical behavior of 2-bromo-1,5-naphthyridine is primarily defined by two key features:

-

The bromine substituent at the 2-position serves as an excellent leaving group, facilitating various substitution reactions, particularly cross-coupling transformations.

-

The nitrogen atoms within the 1,5-naphthyridine core influence the electronic distribution, affecting the compound's reactivity in both electrophilic and nucleophilic reactions.

One documented chemical transformation involves the reaction of 2-bromo-1,5-naphthyridine with perbenzoic acid in chloroform, indicating its susceptibility to oxidation reactions . This particular reaction pathway suggests the potential formation of N-oxide derivatives, which are common intermediates in the functionalization of nitrogen-containing heterocycles.

Reactivity Patterns of 2-Bromo-1,5-naphthyridine

The reactivity of 2-bromo-1,5-naphthyridine is largely determined by the electronic influence of the 1,5-naphthyridine core and the presence of the bromine substituent. These structural features create distinctive reactivity patterns that can be exploited in various chemical transformations.

N-Oxidation Reactions

2-Bromo-1,5-naphthyridine can undergo N-oxidation, as evidenced by its documented reaction with perbenzoic acid in chloroform . This transformation likely leads to the formation of mono N-oxide derivatives, which represent valuable intermediates for further functionalization, particularly for introducing substituents at positions adjacent to the nitrogen atoms.

Nucleophilic Substitution Reactions

The bromine at the 2-position can be displaced by various nucleophiles, offering another avenue for derivatization. This reactivity pattern is particularly valuable for introducing oxygen, nitrogen, or sulfur-containing functionalities at the 2-position of the 1,5-naphthyridine scaffold.

Applications in Chemical Research and Development

2-Bromo-1,5-naphthyridine serves as a versatile building block in various scientific disciplines, with applications extending across multiple research areas:

Synthetic Chemistry

Perhaps the most significant application of 2-bromo-1,5-naphthyridine lies in its role as a synthetic intermediate. The strategic positioning of the bromine atom enables diverse transformations that facilitate the construction of complex molecular architectures. This synthetic versatility makes 2-bromo-1,5-naphthyridine an invaluable building block in organic and heterocyclic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume